molecular formula C22H19N3O2S2 B3831090 5-cyano-4-ethyl-2-methyl-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-N-phenylpyridine-3-carboxamide

5-cyano-4-ethyl-2-methyl-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-N-phenylpyridine-3-carboxamide

Cat. No.: B3831090
M. Wt: 421.5 g/mol
InChI Key: WOPIQAVOGBCCQG-UHFFFAOYSA-N
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Description

5-cyano-4-ethyl-2-methyl-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-N-phenylpyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a thiophene moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-4-ethyl-2-methyl-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-N-phenylpyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyanoacetylation of amines, followed by further functionalization to introduce the thiophene and pyridine moieties . The reaction conditions often include the use of catalysts such as triethylamine and solvents like ethanol and dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-cyano-4-ethyl-2-methyl-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-N-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which 5-cyano-4-ethyl-2-methyl-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-N-phenylpyridine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-cyano-4-ethyl-2-methyl-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-N-phenylpyridine-3-carboxamide lies in its combination of functional groups and the presence of both pyridine and thiophene moieties. This structure provides a versatile platform for various chemical modifications and applications in different fields .

Properties

IUPAC Name

5-cyano-4-ethyl-2-methyl-6-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c1-3-16-17(12-23)22(29-13-18(26)19-10-7-11-28-19)24-14(2)20(16)21(27)25-15-8-5-4-6-9-15/h4-11H,3,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPIQAVOGBCCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=C1C(=O)NC2=CC=CC=C2)C)SCC(=O)C3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-cyano-4-ethyl-2-methyl-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-N-phenylpyridine-3-carboxamide
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5-cyano-4-ethyl-2-methyl-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-N-phenylpyridine-3-carboxamide
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5-cyano-4-ethyl-2-methyl-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-N-phenylpyridine-3-carboxamide
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5-cyano-4-ethyl-2-methyl-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-N-phenylpyridine-3-carboxamide
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5-cyano-4-ethyl-2-methyl-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-N-phenylpyridine-3-carboxamide
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5-cyano-4-ethyl-2-methyl-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-N-phenylpyridine-3-carboxamide

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